Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate
Description
Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate is a heterocyclic compound featuring a bicyclic indolizinone core (a fused pyrrole and cycloheptene system) substituted with a benzyl carbamate group at position 5. Its reactivity and properties are influenced by the electron-withdrawing carbamate group and the aromatic benzyl substituent, which may enhance lipophilicity and modulate intermolecular interactions .
Properties
CAS No. |
612065-14-2 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
benzyl N-(5-oxo-2,3-dihydro-1H-indolizin-6-yl)carbamate |
InChI |
InChI=1S/C16H16N2O3/c19-15-14(9-8-13-7-4-10-18(13)15)17-16(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,8-9H,4,7,10-11H2,(H,17,20) |
InChI Key |
MSQMBSPMEILRSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C(=O)N2C1)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Method 1: Intramolecular Aldol Condensation
This method involves the formation of an intermediate that undergoes intramolecular aldol condensation to yield the target compound.
Starting Material: The synthesis typically begins with a suitable precursor such as N-Boc-L-homoproline.
Weinreb Amide Formation: The precursor is converted into a Weinreb amide using EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and NMM (N-methylmorpholine) as coupling agents.
Grignard Addition: A Grignard reagent is added to the Weinreb amide to form an aryl ketone intermediate.
Aldol Condensation: The aryl ketone undergoes a basic intramolecular aldol condensation to form the desired tetrahydroindolizinone structure.
The final yield of this method can vary significantly based on reaction conditions and purification steps. For instance, one study reported yields of up to 89% for the aldol product under optimized conditions.
Method 2: Radical Deoxygenation
Another effective route involves radical chemistry for deoxygenation after synthesizing a precursor compound.
Preparation of Xanthate: The intermediate from the aldol condensation can be converted into a methyl xanthate.
Radical Conditions: Under radical conditions, this xanthate undergoes deoxygenation to yield the target carbamate.
This method has been shown to provide enantiopure products with yields around 61%, depending on the specific radical conditions employed.
Method 3: Alternative Synthesis via Acylation
An alternative approach involves acylating an amine precursor directly.
Direct Acylation: The amine is reacted with benzoyl chloride or a similar acylating agent in the presence of a base such as triethylamine.
Isolation: The product is isolated through standard extraction and purification techniques.
This method can yield moderate results (typically around 50%-70%), but it is simpler and may be more suitable for large-scale synthesis.
| Method | Key Steps | Yield (%) | Notes |
|---|---|---|---|
| Intramolecular Aldol Condensation | Weinreb amide formation, Grignard addition | Up to 89% | Highly efficient under optimized conditions |
| Radical Deoxygenation | Xanthate formation, radical reaction | Approximately 61% | Effective for obtaining enantiopure product |
| Alternative Acylation | Direct acylation | 50%-70% | Simpler but less efficient |
The preparation of Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate can be achieved through various synthetic routes, each with its advantages and challenges. The choice of method depends on factors such as desired yield, complexity of the reaction sequence, and scalability for industrial applications. Further optimization of these methods could lead to improved yields and more efficient synthesis pathways for this important compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the benzyl or indolizinyl moieties .
Scientific Research Applications
Pharmacological Applications
Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate has shown promise in pharmacological studies. Its derivatives are being researched for their potential as therapeutic agents in treating various diseases.
Antitumor Activity
Recent studies have investigated the antitumor properties of compounds related to this compound. Research indicates that these compounds may inhibit cell proliferation in cancer cell lines by inducing apoptosis through the activation of specific signaling pathways. For instance, in vitro assays demonstrated that certain derivatives displayed significant cytotoxic effects against breast and colon cancer cell lines .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research suggests that it may exert protective effects against neurodegenerative disorders by modulating oxidative stress and inflammation in neuronal cells. Preliminary findings indicate that the compound can enhance neuronal survival under stress conditions .
Medicinal Chemistry
The structural characteristics of this compound make it a valuable scaffold for designing new therapeutic agents.
Synthesis of Novel Compounds
Chemists are exploring synthetic routes to modify the benzyl group and the tetrahydroindolizin moiety to create novel derivatives with enhanced biological activity. These modifications aim to improve solubility and bioavailability while reducing toxicity .
Drug Development
The compound's ability to interact with multiple biological targets makes it a candidate for drug development aimed at complex diseases like cancer and neurodegeneration. Researchers are utilizing structure-activity relationship studies to identify lead compounds for further development .
Material Science Applications
Beyond pharmacological uses, this compound is being explored in material science.
Polymer Chemistry
The compound's reactivity allows it to be incorporated into polymer matrices for developing smart materials. These materials can respond to environmental stimuli such as pH or temperature changes, making them suitable for applications in drug delivery systems and responsive coatings .
Coatings and Adhesives
Research is also focusing on the use of this compound in formulating advanced coatings and adhesives that require specific mechanical properties and chemical resistance. The incorporation of such compounds can enhance the performance characteristics of these materials .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with the Indolizinone Core
The compound 8-Benzenesulfonyl-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate () shares the indolizinone core but differs in substituents: a benzenesulfonyl group at position 8 and a triflate (trifluoromethanesulfonate) at position 6. Compared to the target compound’s benzyl carbamate, the triflate group is a strong electron-withdrawing and leaving group, making it reactive in nucleophilic substitutions. The benzenesulfonyl substituent may enhance stability and crystallinity due to its planar aromatic structure. carbamate’s role in prodrug design) .
Carbamate Derivatives with Heterocyclic Systems
describes two thiazole-containing carbamates:
- Bis(thiazol-5-ylmethyl) carbamate : Features a bis-ureido linkage and thiazole rings, which confer rigidity and π-stacking capabilities.
Unlike the target compound’s benzyl group, thiazole substituents introduce nitrogen and sulfur heteroatoms, enhancing solubility in polar solvents and metal-coordination capacity. The hydroperoxy group adds redox sensitivity, a property absent in the target compound. Such structural variations underscore the diversity of carbamate applications in drug design and catalysis .
Benzoimidazo Thiazine Derivatives (CzBBIT and 2CzBBIT)
From , CzBBIT and 2CzBBIT are benzoimidazo[2,1-b][1,3]thiazines fused with carbazole or bicarbazole units. Though structurally distinct from the indolizinone core, these compounds share heterocyclic complexity and carbamate-like linkages. Key differences include:
- Synthesis : Both CzBBIT and 2CzBBIT are synthesized via CuI/L-proline-catalyzed coupling in DMF with Cs₂CO₃, achieving 85% yields. This method contrasts with typical carbamate syntheses (e.g., alcohol-phosgene reactions).
- Properties : The bicarbazole extension in 2CzBBIT enhances π-conjugation, likely improving luminescent or charge-transport properties relevant to organic electronics.
These compounds demonstrate how heterocyclic fusion and extended aromatic systems expand functionality beyond the indolizinone scaffold .
Comparative Data Table
Key Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., triflate) increase reactivity, while aromatic substituents (benzyl, carbazole) enhance stability and π-interactions.
- Synthetic Efficiency: Copper-catalyzed methods () achieve high yields for complex heterocycles, suggesting applicability to indolizinone derivatives.
- Functional Diversity: Carbamates with thiazole or hydroperoxy groups () expand utility in redox or catalytic systems, whereas indolizinones with sulfonyl/triflate groups () are suited for further functionalization.
These comparisons provide a foundation for tailoring indolizinone and carbamate derivatives toward specific industrial or pharmacological goals.
Biological Activity
Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16N2O3
- Molecular Weight : 284.31 g/mol
- CAS Number : 612065-14-2
This compound exhibits biological activity primarily through its interaction with various biological targets. Its structure allows it to function as an inhibitor for certain enzymes and receptors involved in disease processes.
Key Biological Targets
- Enzyme Inhibition :
- Cell Proliferation :
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Case Studies
- Anti-Cancer Activity :
- Kinetic Studies :
Data Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate?
- Methodology : Use carbamate-forming reactions, such as coupling 5-oxo-1,2,3,5-tetrahydroindolizin-6-amine with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or NEt₃ in THF/DCM). Monitor reaction progress via TLC (Rf comparison) and purify via column chromatography.
- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the carbamate group. For analogous protocols, see benzyl carbamate syntheses in indole derivatives .
Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structure?
- NMR Analysis :
- ¹H NMR : Identify aromatic protons (δ 7.2–7.4 ppm for benzyl group) and indolizine protons (δ 2.5–3.5 ppm for tetrahydroindolizin).
- ¹³C NMR : Confirm carbamate carbonyl (δ ~155 ppm) and ketone (δ ~200 ppm) .
Advanced Research Questions
Q. How does the benzyl carbamate group influence stability under varying pH and temperature conditions?
- Stability Profile :
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH < 1, 100°C | Rapid cleavage (acidic hydrolysis) | |
| pH 9–12, RT | Stable (resists base) | |
| H₂/Pd-C, RT | Hydrogenolytic deprotection |
- Experimental Validation : Perform kinetic studies using HPLC to monitor degradation rates under controlled pH/temperature.
Q. How to resolve contradictions in crystallographic data during structure refinement?
- SHELX Refinement :
- Use SHELXL for high-resolution data to model disorder or twinning.
- Apply restraints for flexible moieties (e.g., benzyl group) to reduce overfitting .
Q. What strategies address discrepancies between experimental and computational spectral data?
- Tautomerism Analysis : For indolizine derivatives, compare computed NMR shifts (DFT/B3LYP/6-31G*) with experimental data to identify dominant tautomers.
- Dynamic Effects : Use VT-NMR (variable temperature) to assess conformational changes impacting spectral assignments .
Q. How to optimize reaction conditions for introducing electrophiles/nucleophiles to the carbamate backbone?
- Electrophilic Substitution : Activate the indolizine ring via Lewis acids (e.g., TiCl₄) for regioselective functionalization .
- Nucleophilic Attack : Protect the carbamate NH with a temporary group (e.g., Fmoc) to prevent side reactions .
Critical Analysis of Contradictions
- Synthetic Yield Variability : Discrepancies in yields may arise from competing side reactions (e.g., overalkylation). Use in-situ FTIR to monitor intermediate formation and adjust stoichiometry dynamically .
- Crystallographic Disorder : If SHELXL refinement fails to resolve overlapping peaks, consider alternative space groups or solvent-free crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
